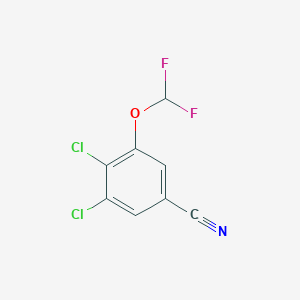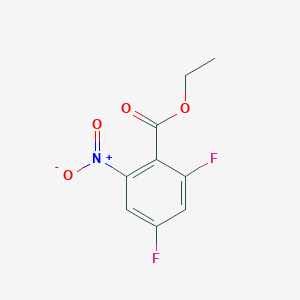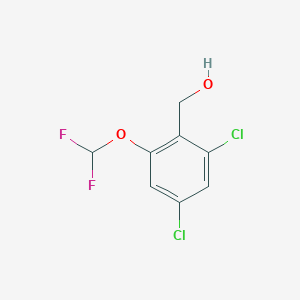![molecular formula C12H16Cl2FN B1460285 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 2060063-93-4](/img/structure/B1460285.png)
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Vue d'ensemble
Description
The compound “2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a benzene ring that has chlorine and fluorine substituents . This compound also contains a methyl group and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the benzene ring would likely contribute significantly to the overall structure of the molecule . The presence of the halogen substituents (chlorine and fluorine) on the benzene ring could also influence the molecule’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. The pyrrolidine ring, the benzene ring, and the halogen substituents could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Tyrosinase Inhibition
Tyrosinase: is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. The 3-chloro-4-fluorophenyl motif, as found in the compound , has been leveraged to identify inhibitors of tyrosinase from Agaricus bisporus . These inhibitors have potential applications in treating pigmentation disorders and could be relevant in addressing neurodegenerative processes in diseases like Parkinson’s.
Antifungal Applications
The structural motif of 3-chloro-4-fluorophenyl has been incorporated into various chemotypes to synthesize new compounds with antifungal activities . These compounds have been tested against pathogens like Corynespora cassiicola , showing significant fungicidal activities, which could be beneficial in agricultural and pharmaceutical industries.
Anti-inflammatory and Analgesic Activities
Indole derivatives containing the 3-chloro-4-fluorophenyl group have shown promising anti-inflammatory and analgesic activities . These compounds could be further developed into medications for treating pain and inflammation, with the potential for reduced side effects compared to current drugs.
Antibacterial Activity
Schiff bases that incorporate the 3-chloro-4-fluorophenyl moiety have demonstrated inherent biological activities, including antibacterial properties . These compounds can be fine-tuned for specific biological applications, making them valuable in the development of new antibiotics.
Molecular Modelling
The presence of the 3-chloro-4-fluorophenyl fragment in small compounds has been shown to improve interactions with the catalytic site of enzymes like tyrosinase . This makes it a valuable structural feature for molecular modelling and drug design, aiding in the development of more effective pharmaceutical agents.
Pesticide Chemistry
Compounds with the 3-chloro-4-fluorophenyl group have been found significant in pesticide chemistry due to their various biological activities, including herbicidal, insecticidal, and fungicidal properties . This makes them candidates for developing safer and more effective pesticides.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN.ClH/c1-12(5-2-6-15-12)8-9-3-4-11(14)10(13)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHGOCVLAKIRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)











